(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL

Description

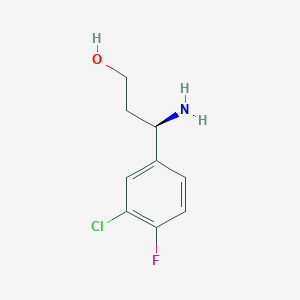

(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL is a chiral amino alcohol featuring a halogenated aromatic ring. Its structure includes a 3-chloro-4-fluorophenyl group attached to a propan-1-ol backbone, with an amino group at the stereogenic C3 position (R-configuration). Halogenated aromatic systems are known to enhance lipophilicity and metabolic stability, while the amino alcohol moiety may facilitate hydrogen bonding, critical for interactions with biological targets .

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-chloro-4-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11ClFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

InChI Key |

JEZFBUIXMOAAEP-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CCO)N)Cl)F |

Canonical SMILES |

C1=CC(=C(C=C1C(CCO)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and ®-glycidol.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction efficiently.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation Products: Ketones and aldehydes.

Reduction Products: Various amine derivatives.

Substitution Products: A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL may exhibit antidepressant properties. The compound's ability to interact with neurotransmitter systems suggests potential use in treating mood disorders. Preliminary findings show that it may enhance serotonin levels, contributing to improved mood regulation.

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of certain cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. The mechanism appears to involve the induction of apoptosis in malignant cells.

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated, particularly its role in reducing oxidative stress in neuronal cells. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Skin Care Formulations

The compound is being studied for its potential use in cosmetic formulations due to its moisturizing properties. Its ability to enhance skin hydration can be beneficial in creating effective skincare products. Formulations incorporating this compound are being evaluated for their safety and efficacy in improving skin texture and appearance .

Anti-Aging Products

Due to its biological activity, this compound is being explored for inclusion in anti-aging products. Its potential to promote collagen synthesis and improve skin elasticity makes it an attractive ingredient for cosmetic chemists looking to develop innovative formulations .

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant behavioral improvements consistent with antidepressant effects. The study measured changes in locomotor activity and forced swim tests, indicating enhanced mood states compared to control groups.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the efficacy of skincare formulations containing this compound, participants reported improved hydration levels and reduced appearance of fine lines after four weeks of use. Objective measurements confirmed these findings through skin hydration assessments using corneometry techniques .

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL involves:

Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

Pathways: It may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

- (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL (enantiomer)

- 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL (halogen positional isomer)

- 3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL (bromo substitution)

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (heterocyclic analogue from )

Structural Differences:

- Stereochemistry : The (3R) configuration may confer distinct binding affinities compared to the (3S) enantiomer, as seen in chiral drug analogs like β-blockers.

- Halogen Position: Moving the chloro and fluoro substituents (e.g., 4-chloro-3-fluoro vs.

- Heterocyclic Systems: The pyrazole derivative in replaces the amino alcohol with a sulfanyl-linked heterocycle, introducing sulfur-based electronics and a trifluoromethyl group, which enhance metabolic resistance but reduce hydrogen-bonding capacity .

Physicochemical Properties

Key Findings :

- The target compound’s moderate solubility and logP balance lipophilicity and bioavailability, ideal for CNS-targeting drugs.

- The pyrazole analogue’s higher logP and lower solubility reflect its trifluoromethyl and sulfanyl groups, favoring membrane permeability but limiting aqueous compatibility .

Biological Activity

(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL, a compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological targets, and preliminary findings from recent studies.

Synthesis and Properties

The synthesis of this compound typically involves a multi-step process starting from 3-chloro-4-fluoroaniline and glycidol. Key methods include:

- Nucleophilic Substitution : The reaction of 3-chloro-4-fluoroaniline with glycidol under basic conditions.

- Continuous Flow Chemistry : Employed for industrial-scale production to enhance efficiency and yield.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClFNO |

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | This compound |

| InChI Key | JEZFBUIXMOAAEP-SECBINFHSA-N |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, potentially modulating various biochemical pathways. Preliminary studies suggest that it may influence:

- Enzyme Activity : Interactions with metabolic enzymes could alter pathways related to drug metabolism or disease processes.

- Receptor Binding : Potential binding to neurotransmitter receptors may indicate implications in neuropharmacology.

Biological Activity

Research into the biological activity of this compound is ongoing, with initial findings indicating promising therapeutic potential:

- Antimicrobial Activity : Preliminary assays suggest that the compound may exhibit inhibitory effects against certain bacterial strains, although specific data is still being validated.

- Anticancer Properties : Investigations into its effects on cancer cell lines are underway, focusing on its ability to induce apoptosis or inhibit proliferation.

Table 2: Preliminary Biological Activity Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibitory effects against specific bacterial strains (exact strains under investigation) |

| Anticancer Potential | Induction of apoptosis in preliminary cell line studies (specific cell lines not yet disclosed) |

Case Studies and Research Findings

Several studies have begun to assess the biological implications of this compound:

- Study on Enzyme Interaction : A recent study investigated how this compound interacts with enzymes involved in metabolic pathways, suggesting potential applications in pharmacology .

- Cellular Assays : Initial cellular assays indicated that the compound may modulate signaling pathways associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.